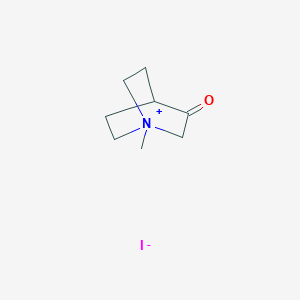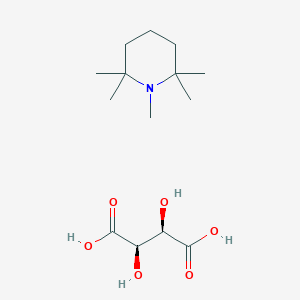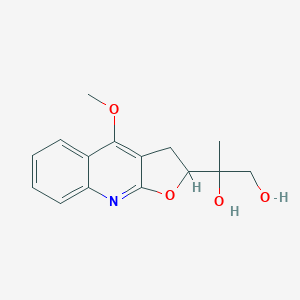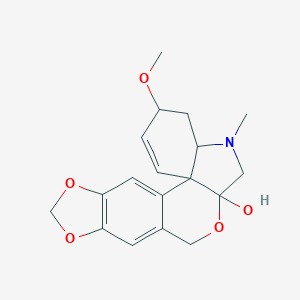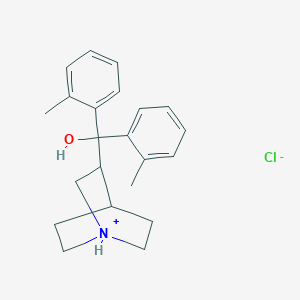
コンボルビン
概要
説明
Convolvine is a tropane alkaloid primarily isolated from the plant species Convolvulus subhirsutus and Convolvulus pseudocanthabrica . It is known for its significant pharmacological properties, including antihypoxic, immunomodulating, and anti-inflammatory activities . The chemical structure of convolvine is characterized by a tropane ring system with a 3,4-dimethoxybenzoyloxynortropane moiety .
科学的研究の応用
Convolvine and its derivatives have been extensively studied for their pharmacological properties . Some key applications include:
Antihypoxic Activity: Convolvine has been shown to improve oxygen metabolism in tissues, making it useful in conditions of oxygen deficiency.
Immunomodulating Activity: It modulates the immune response, which can be beneficial in various immune-related disorders.
Anti-inflammatory Activity: Convolvine exhibits significant anti-inflammatory effects, making it a potential candidate for treating inflammatory conditions.
Antimicrobial and Antifungal Activity: Convolvine and its derivatives have shown activity against various microbial and fungal strains.
作用機序
Target of Action
Convolvine, an alkaloid present in the herb Convolvulus prostratus, primarily targets cholinergic muscarinic receptors: M2 and M4 . These receptors play a crucial role in the nervous system, particularly in memory and learning processes.
Mode of Action
Convolvine interacts with its targets by blocking the M2 and M4 cholinergic muscarinic receptors . Additionally, it potentiates the effect of another muscarinic memory enhancer, arecoline, thereby enhancing cognitive abilities .
Result of Action
Convolvine’s action on the cholinergic muscarinic receptors results in enhanced cognitive abilities, making it a potential nootropic agent . It has also been found to exhibit cytotoxic activity, indicating potential anti-cancer properties .
生化学分析
Biochemical Properties
Convolvine interacts with various enzymes, proteins, and other biomolecules. It has been reported to contain many bioactive phytoconstituents, such as alkaloid (convolamine), flavonoid (kaempferol), and phenolics (scopoletin, β-sitosterol, and ceryl alcohol) . Convolvine also aids in potentiating the effect of another muscarinic memory enhancer, namely, arecoline, thereby imparting nootropic abilities .
Cellular Effects
Convolvine influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It has been reported to exhibit neuroprotective, nootropic, and neuromodulatory roles . The extracts of Convolvulus prostratus, which contain Convolvine, have demonstrated effects on neurodegeneration .
準備方法
Synthetic Routes and Reaction Conditions: Convolvine can be synthesized through reactions with various alkyl halides. For instance, convolvine reacts with a homologous series of alkyl halides under reflux conditions to produce N-alkyl derivatives . The reaction typically involves heating under reflux in the presence of a base such as potassium carbonate, yielding products in 60-85% .
Industrial Production Methods: Industrial production of convolvine involves extraction from the Convolvulus species. The plant material is processed to isolate the alkaloid, which is then purified using chromatographic techniques . The availability of convolvine from natural sources makes it a viable candidate for large-scale production .
化学反応の分析
Types of Reactions: Convolvine undergoes various chemical reactions, including:
Substitution Reactions: Convolvine reacts with alkyl halides to form N-alkyl derivatives.
Esterification: Convolvine can be esterified with acid chlorides to form various esters.
Common Reagents and Conditions:
Alkyl Halides: Used in substitution reactions to form N-alkyl derivatives.
Acid Chlorides: Used in esterification reactions to form esters.
Bases: Such as potassium carbonate, used to facilitate substitution reactions.
Major Products:
N-Alkyl Derivatives: Formed from reactions with alkyl halides.
Esters: Formed from esterification reactions with acid chlorides.
類似化合物との比較
Convolamine: Another tropane alkaloid with similar pharmacological properties.
Convolicine: Known for its antihypoxic activity.
N-Benzylconvolvine: A derivative of convolvine with notable pharmacological effects.
Convolvine stands out due to its broad spectrum of activities and its potential for therapeutic applications in various fields of medicine and biology .
特性
IUPAC Name |
8-azabicyclo[3.2.1]octan-3-yl 3,4-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-19-14-6-3-10(7-15(14)20-2)16(18)21-13-8-11-4-5-12(9-13)17-11/h3,6-7,11-13,17H,4-5,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLNHIIKSUHARQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2CC3CCC(C2)N3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30968462 | |
| Record name | 8-Azabicyclo[3.2.1]octan-3-yl 3,4-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30968462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
537-30-4 | |
| Record name | Convolvine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129222 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Azabicyclo[3.2.1]octan-3-yl 3,4-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30968462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-azabicyclo[3.2.1]octan-3-yl 3,4-dimethoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





